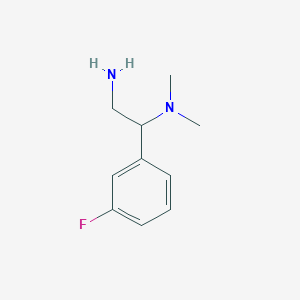
1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine is an organic compound characterized by the presence of a fluorinated phenyl ring and a diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 3-fluoroaniline with N,N-dimethyl-1,2-diaminoethane under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where the fluorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in ethanol under reflux conditions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Phenolic or alkoxy derivatives.
Scientific Research Applications
1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.
Mechanism of Action
The mechanism by which 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to desired therapeutic effects.
Comparison with Similar Compounds
1-(4-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine: Similar structure but with the fluorine atom in the para position.
1-(3-Chloro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine: Chlorine atom instead of fluorine.
1-(3-Fluoro-phenyl)-N1,N1-diethyl-ethane-1,2-diamine: Ethyl groups instead of methyl groups on the amine.
Uniqueness: 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-fluorophenyl)-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-13(2)10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBOOJQLAVTZQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC(=CC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

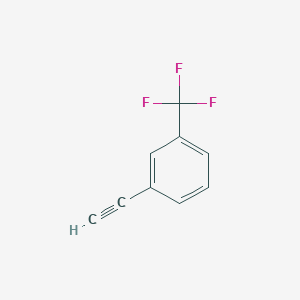
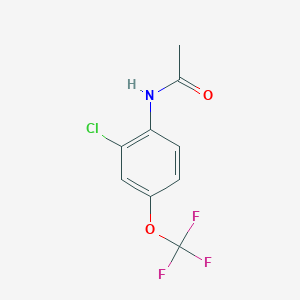
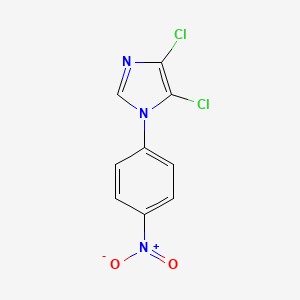
![Ethyl 3-(isopropylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B1350647.png)
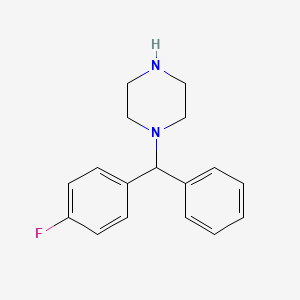
![(1R)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B1350652.png)
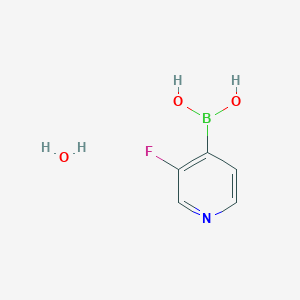
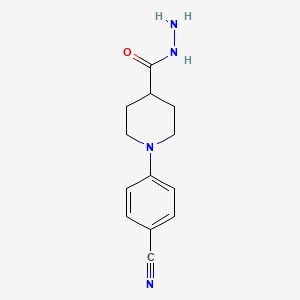
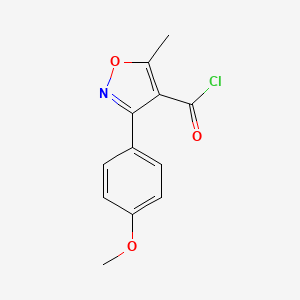


![4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid](/img/structure/B1350665.png)
![Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate](/img/structure/B1350666.png)
